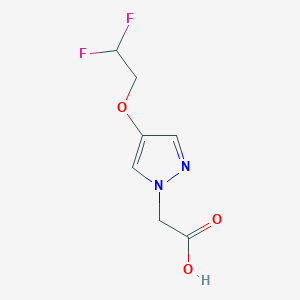

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[4-(2,2-difluoroethoxy)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O3/c8-6(9)4-14-5-1-10-11(2-5)3-7(12)13/h1-2,6H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOASTANNURYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2340294-28-0 | |

| Record name | 2-[4-(2,2-difluoroethoxy)-1H-pyrazol-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Difluoroethoxy Group: The difluoroethoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the difluoroethoxy moiety.

Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.

Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Halogenated Derivatives

- 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid (CAS 1795426-60-6): Contains an iodo substituent at the 4-position and a difluoroethyl group at the 1-position. Molecular weight: 334.04 g/mol.

- 2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS 1795474-96-2):

Fluoroalkyl Substituents

- 2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS 1429418-69-8): Molecular weight: 172.16 g/mol. The monofluoroethyl group reduces electronegativity compared to the difluoroethoxy group, likely decreasing stability and bioavailability .

- 2-(2,2-Difluoroethoxy)acetic acid (CAS 1270981-57-1):

Aromatic and Heterocyclic Modifications

- 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid (CAS 35715-77-6): Molecular weight: 202.21 g/mol.

- 2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid (CAS 2091690-23-0): Incorporates a thiophene and cyano group, enhancing electronic diversity. Molecular weight: 233.25 g/mol. Applications in materials science due to its conjugated system .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications |

|---|---|---|---|---|

| 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid | 4-(2,2-Difluoroethoxy) | ~234.17 | N/A | Agrochemical candidate |

| 2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid | 1-(2-Fluoroethyl) | 172.16 | 1429418-69-8 | Research chemical |

| 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid | 1-Phenyl | 202.21 | 35715-77-6 | Drug design scaffold |

| 2-(2,2-Difluoroethoxy)acetic acid | Difluoroethoxy | 140.09 | 1270981-57-1 | Fluorination intermediate |

Biological Activity

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid, identified by its CAS number 2340294-28-0, is a synthetic compound with notable biological activity. Its structure features a pyrazole ring and a difluoroethoxy group, which contribute to its potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by data tables and research findings.

The molecular formula of 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid is C7H8F2N2O3. The presence of the difluoroethoxy group enhances its lipophilicity and stability, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The nitro group in related compounds can undergo redox reactions, while the difluoroethoxy moiety may facilitate membrane penetration, enhancing bioavailability.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid have shown promising results in inhibiting the growth of various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid | HCT116 (colon carcinoma) | 5.00 |

| Similar Pyrazole Derivative | T-47D (breast cancer) | 3.20 |

These findings suggest that the compound may serve as a lead in anticancer drug development.

Anti-inflammatory Activity

Compounds containing pyrazole rings are known for their anti-inflammatory effects. In vitro studies demonstrated that derivatives like 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the efficacy of various pyrazole derivatives against cancer cell lines. The results indicated that the introduction of difluoroalkyl groups significantly enhanced cytotoxicity compared to non-fluorinated analogs .

Study 2: Mechanistic Insights

Research conducted on similar pyrazole compounds indicated that their mechanism involves the inhibition of specific kinases involved in cell proliferation. The study highlighted that modifications to the pyrazole structure could lead to improved selectivity and potency against target enzymes .

Q & A

Basic: What are the standard synthetic routes for 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid?

The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.

Difluoroethoxy Substitution : Nucleophilic substitution at the pyrazole’s 4-position using 2,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Acetic Acid Attachment : Alkylation or coupling reactions to introduce the acetic acid moiety, followed by hydrolysis if ester intermediates are used.

Purification : Column chromatography or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Infrared (IR) Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1000-1300 cm⁻¹).

- X-ray Crystallography : For resolving 3D conformation and hydrogen-bonding patterns .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR peak overlaps)?

- 2D NMR Techniques : HSQC and HMBC to assign overlapping proton signals and confirm connectivity.

- Isotopic Labeling : Use of deuterated solvents or ¹⁵N-labeled analogs to simplify complex splitting patterns.

- Variable-Temperature NMR : To distinguish dynamic conformational changes from static overlaps .

Advanced: How can reaction yields be optimized when introducing the difluoroethoxy group?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide).

- Reaction Engineering : Continuous flow reactors improve mixing and thermal control, reducing side-product formation .

Basic: What functional groups influence the compound’s reactivity?

- Pyrazole Ring : Participates in hydrogen bonding and π-π stacking, affecting solubility.

- Difluoroethoxy Group : Electron-withdrawing nature alters ring electronics, influencing electrophilic substitution.

- Acetic Acid Moiety : Enables salt formation (e.g., sodium salts) for improved aqueous solubility .

Advanced: How should researchers address inconsistent bioactivity data in enzyme inhibition assays?

- Standardized Assay Conditions : Control enzyme source (e.g., recombinant vs. native), buffer pH, and ionic strength.

- Purity Validation : HPLC (>98% purity) to exclude impurity-driven artifacts.

- Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics .

Basic: What are common impurities in the synthesis, and how are they removed?

- By-products : Unreacted pyrazole intermediates or over-alkylated derivatives.

- Removal Strategies : Gradient elution in reverse-phase HPLC or recrystallization using ethanol/water mixtures .

Advanced: What computational modeling approaches predict the compound’s interaction with biological targets?

- Molecular Docking : Tools like AutoDock Vina to screen binding poses against protein active sites.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time.

- Validation : Cross-check computational results with experimental SPR or fluorescence quenching data .

Basic: How can solubility challenges in aqueous buffers be addressed?

- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) using neutral or alkaline buffers.

- Co-solvents : Use DMSO (≤10%) or ethanol to enhance solubility without denaturing proteins in biological assays .

Advanced: How does the compound’s stability vary under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.